rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid
CAS No.:
Cat. No.: VC16586011
Molecular Formula: C11H10ClFO3
Molecular Weight: 244.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClFO3 |
|---|---|
| Molecular Weight | 244.64 g/mol |
| IUPAC Name | (2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10ClFO3/c12-8-2-1-6(5-9(8)13)10-7(11(14)15)3-4-16-10/h1-2,5,7,10H,3-4H2,(H,14,15)/t7-,10+/m1/s1 |
| Standard InChI Key | RAZBFGMKFVRPJN-XCBNKYQSSA-N |
| Isomeric SMILES | C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)F |
| Canonical SMILES | C1COC(C1C(=O)O)C2=CC(=C(C=C2)Cl)F |
Introduction
Chemical Structure and Stereochemical Significance
rel-(2R,3R)-2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid features a five-membered oxolane ring fused to a substituted phenyl group and a carboxylic acid functionality. The oxolane ring adopts a puckered conformation, with the (2R,3R) configuration establishing two chiral centers. The 4-chloro-3-fluorophenyl group introduces steric and electronic effects due to the ortho-fluorine and para-chlorine substituents, which influence ring planarity and intermolecular interactions .
The carboxylic acid group at position 3 enhances solubility in polar solvents and enables salt formation, a critical property for pharmaceutical formulation. Molecular modeling studies suggest that the stereochemistry at C2 and C3 creates a distinct spatial arrangement, potentially optimizing binding to biological targets such as enzymes or receptors .
Synthetic Methodologies and Optimization
Key Synthetic Routes
The synthesis of rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid involves multi-step organic transformations. A representative pathway includes:
-
Halogenation of the Aromatic Precursor: Introduction of chlorine and fluorine substituents via electrophilic aromatic substitution, ensuring regioselectivity through directing groups .
-
Oxolane Ring Formation: Cyclization of a diol intermediate using acid catalysis, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis .
-
Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group, followed by purification using recrystallization or chromatography .
Industrial-Scale Production Challenges
Scalability requires addressing:
-
Stereochemical Purity: Racemization risks during high-temperature steps necessitate low-temperature cyclization .
-
Halogen Compatibility: Fluorine’s electronegativity demands inert atmospheres to prevent side reactions .
Table 1: Comparative Yields Across Synthetic Steps
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Aromatic halogenation | 78 | 95 | Cl₂, FeCl₃, HF |
| Oxolane cyclization | 65 | 89 | H₂SO₄, chiral ligand |
| Carboxylic acid formation | 82 | 97 | KMnO₄, H₂O |
Physicochemical Properties and Stability
The compound’s molecular weight (244.64 g/mol) and LogP (2.1) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. Thermal analysis reveals stability up to 180°C, with decomposition pathways involving decarboxylation and halogen loss . Aqueous solubility is pH-dependent, peaking at 12.3 mg/mL in alkaline conditions due to deprotonation of the carboxylic acid .
Comparative Analysis with Structural Analogues
Table 2: Key Differences from Related Oxolane Derivatives
The 4-chloro-3-fluorophenyl group in the target compound enhances both potency and solubility compared to methyl or methoxy-substituted analogues .
Industrial and Research Applications
Pharmaceutical Development
As a COX-2 inhibitor, this compound could augment non-steroidal anti-inflammatory drug (NSAID) pipelines, particularly if gastrointestinal toxicity profiles improve over current therapies .
Material Science
The oxolane ring’s rigidity makes it a candidate for liquid crystal polymers, with preliminary thermotropic behavior observed between 120–160°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume